

Application Notes and Protocols: MW-150 Administration in Mouse Models

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Compound of Interest

Compound Name: MW-150 dihydrochloride dihydrate

Cat. No.: B12220114 Get Quote

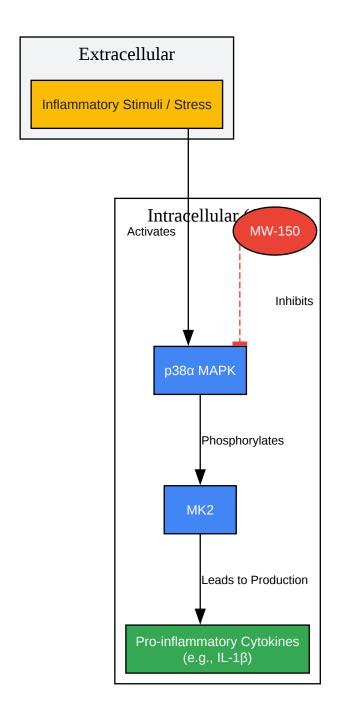
Introduction

MW-150 is a selective, central nervous system (CNS) penetrant, and orally active small molecule inhibitor of p38 α mitogen-activated protein kinase (MAPK).[1] Its primary mechanism of action involves the inhibition of the p38 α MAPK's ability to phosphorylate its downstream substrate, MAPK-activated protein kinase 2 (MK2), within activated glial cells.[1] This action effectively suppresses the inflammatory cascade, including the production of pro-inflammatory cytokines like interleukin-1 beta (IL-1 β).[1] Due to its role in modulating neuroinflammation, MW-150 is a valuable tool for preclinical research in mouse models of neurodegenerative diseases, such as Alzheimer's disease.[2][3] These notes provide detailed protocols and data for the administration of MW-150 to mouse models.

Mechanism of Action: p38α MAPK Signaling Pathway

The p38 α MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. In the context of neuroinflammation, extracellular stressors can activate this pathway in glial cells, leading to the production of inflammatory mediators. MW-150 acts by specifically binding to and inhibiting p38 α MAPK, thereby preventing the phosphorylation of downstream targets and mitigating the inflammatory response.





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Caption: MW-150 inhibits the p38 α MAPK signaling pathway.

Data Presentation: MW-150 In Vivo Administration Summary







The following table summarizes published administration routes and dosages for MW-150 in various mouse models.



Administr ation Route	Dosage	Frequenc y	Duration	Mouse Model	Key Findings	Referenc e
Oral Gavage	2.5 mg/kg	Daily	3-4 months	APP/PS1 Transgenic (Tg)	Improved performanc e in RAWM and contextual fear conditionin g tests.	[1]
Intraperiton eal (i.p.)	2.5 mg/kg	Daily	14 days	APPNLh/N Lh x PSP264L/ P264L Knock-in	RAWM behavior became indistinguis hable from wild-type mice.	[1]
Intraperiton eal (i.p.)	0.5 mg/kg	3x per week	8 weeks	5xFAD with induced hyperhomo cysteinemi a	Prevented learning deficits in Morris Water Maze; attenuated synaptic loss and tau phosphoryl ation.	[2]
Intraperiton eal (i.p.)	2.5 mg/kg	3x per week	8 weeks	5xFAD with induced hyperhomo cysteinemi a	Did not prevent learning deficits detected in	[2]



vehicletreated mice.

Experimental Protocols

Protocol 1: Preparation of MW-150 Formulation for In Vivo Administration

This protocol describes the preparation of a standard vehicle for the solubilization of MW-150 for both oral and intraperitoneal administration, yielding a clear solution of at least 3 mg/mL.[1]

Materials:

- MW-150 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Prepare Stock Solution: Prepare a 30 mg/mL stock solution of MW-150 in DMSO.
- Vehicle Preparation (Example for 1 mL final volume): a. In a sterile microcentrifuge tube, add 400 μ L of PEG300. b. Add 100 μ L of the 30 mg/mL MW-150 DMSO stock solution to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is homogenous. This creates a 1:4 DMSO:PEG300 mixture. c. Add 50 μ L of Tween-80 to the solution and mix until evenly distributed. d. Add 450 μ L of sterile saline to bring the final volume to 1 mL. e. Vortex the final solution until it is clear and homogenous.

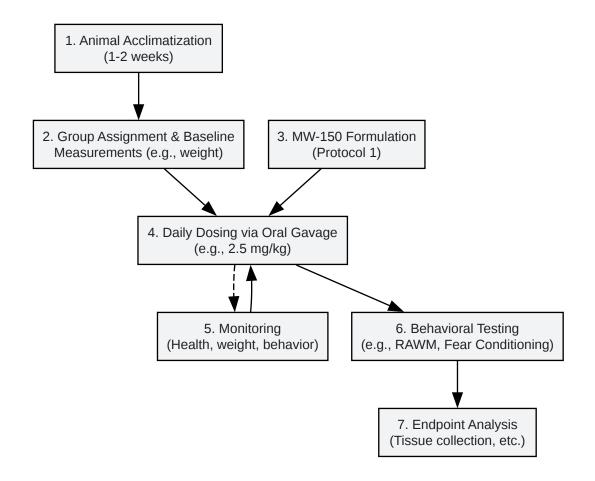


- Final Concentration: This procedure results in a final MW-150 concentration of 3 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Storage: The prepared solution should be stored appropriately based on stability data. For short-term use, store at 4°C. For longer-term storage, consult the manufacturer's guidelines; stock solutions in DMSO are typically stored at -20°C or -80°C.[1]

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the procedure for administering MW-150 via oral gavage, a common method for precise oral dosing.

Workflow for Oral Gavage Study



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Caption: A typical experimental workflow for an oral gavage study.



Materials:

- Prepared MW-150 solution (Protocol 1)
- Appropriately sized oral gavage needles (20-22 gauge, with a ball tip)
- 1 mL syringes
- Animal scale

Procedure:

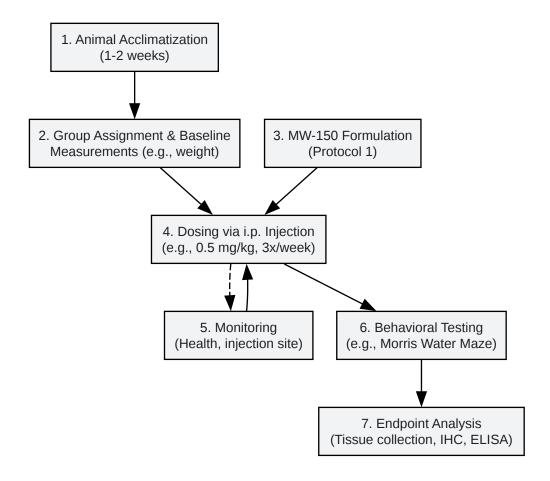
- Dosage Calculation: Calculate the volume of MW-150 solution needed for each mouse. For a 25g mouse receiving a 2.5 mg/kg dose from a 3 mg/mL solution:
 - Dose (mg) = 2.5 mg/kg * 0.025 kg = 0.0625 mg
 - \circ Volume (mL) = 0.0625 mg / 3 mg/mL = 0.0208 mL or 20.8 μ L
- Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
- Gavage Needle Insertion: a. Measure the gavage needle against the mouse to determine the
 correct insertion depth (from the tip of the nose to the last rib). b. Gently insert the ball-tipped
 needle into the mouth, passing it along the roof of the mouth towards the esophagus. Do not
 force the needle; if resistance is met, withdraw and reposition.
- Substance Administration: Once the needle is correctly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the solution.
- Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress (e.g., difficulty breathing) for a few minutes after the procedure.

Protocol 3: Intraperitoneal (i.p.) Injection in Mice

This protocol details the standard procedure for administering MW-150 via i.p. injection, which allows for rapid systemic absorption.



Workflow for Intraperitoneal Injection Study



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Caption: A typical experimental workflow for an i.p. injection study.

Materials:

- Prepared MW-150 solution (Protocol 1)
- Tuberculin or insulin syringes with a 25-27 gauge needle
- Animal scale

Procedure:

 Dosage Calculation: Calculate the required injection volume based on the mouse's weight and the desired dose (e.g., 0.5 mg/kg or 2.5 mg/kg).[2]



- Animal Restraint: Restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse so its head is pointing slightly downwards.
- Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
- Injection: a. Insert the needle at a 15-20 degree angle into the peritoneal cavity. b. Gently
 aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn into the
 syringe. If fluid is present, withdraw and use a new needle at a different site. c. If aspiration is
 clear, slowly inject the solution.
- Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.

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